Synthesis of piperidino-piperidine CCR5 antagonists []: This paper describes the development of SCH 351125, a potent CCR5 antagonist with good oral bioavailability. Though structurally different, the synthetic strategy employed might offer insights into preparing similar piperazine derivatives.
Synthesis of functionalized N-(4-bromophenyl)furan-2-carboxamides []: This study outlines the synthesis of N-(4-bromophenyl)furan-2-carboxamide analogues via Suzuki-Miyaura cross-coupling. While the core structure differs, the presence of the N-(4-bromophenyl) group suggests potential applicability of this reaction type for synthesizing related compounds.
Anthelmintic activity of methyl N‐[5[[4‐(2‐Pyridinyl)‐1‐piperazinyl] carbonyl]‐1H‐benzimidazol‐2‐yl]‐carbamate []:* This research investigates the pharmacokinetics of a benzimidazole derivative containing a 2-pyridinyl-piperazine moiety. The compound demonstrates promising anthelmintic activity, highlighting the potential of this structural class in parasitic worm treatment.
5-HT1A receptor activity of various compounds [, , , , , ]: Several papers explore the development and characterization of compounds targeting the 5-HT1A receptor, a key target for treating anxiety and mood disorders. These compounds, while structurally diverse, often incorporate piperazine or pyridine moieties, suggesting potential relevance to the compound of interest.
Antibacterial activity of N-(4-bromophenyl)furan-2-carboxamide analogues []: This study focuses on the antibacterial activity of furan-2-carboxamide derivatives against drug-resistant bacteria. Although structurally different from the compound , the presence of the N-(4-bromophenyl) group suggests potential applications for similar molecules in combating bacterial infections.
Development of new anthelmintic agents: Given the promising anthelmintic activity observed for the benzimidazole derivative [], exploring the potential of similar compounds with modifications to the core structure or substituents is warranted. This could lead to the development of new drugs to combat parasitic infections.
Evaluation of antibacterial activity: The emergence of drug-resistant bacteria necessitates the development of new antibacterial agents. Investigating the antibacterial potential of compounds structurally similar to those presented in the literature, particularly those containing the N-(4-bromophenyl) group [], could uncover novel candidates for combating bacterial infections.
CAS No.: 5516-88-1
CAS No.: 207234-00-2
CAS No.:
CAS No.: 53417-29-1